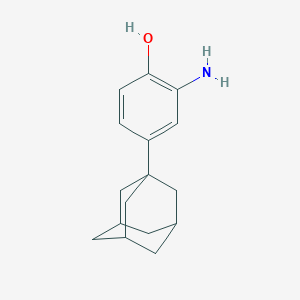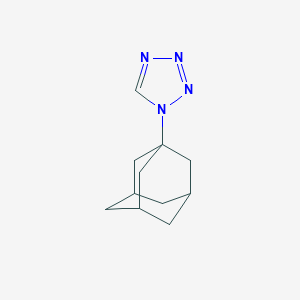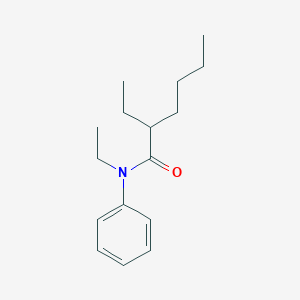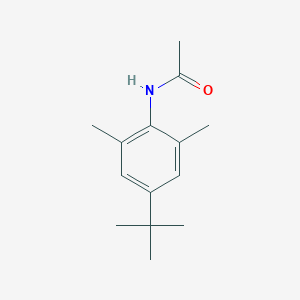
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDA-410 is a selective inhibitor of the autophagy protein VPS34, which plays a critical role in the regulation of cellular homeostasis. In
Applications De Recherche Scientifique
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the replication of a variety of viruses, including HIV and Zika virus.
Mécanisme D'action
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a selective inhibitor of the autophagy protein VPS34, which is a critical regulator of cellular homeostasis. Autophagy is a process by which cells degrade and recycle damaged or unwanted cellular components. VPS34 plays a critical role in the initiation of autophagy by generating a lipid called phosphatidylinositol 3-phosphate (PI3P), which recruits other proteins to the autophagosome membrane. By inhibiting VPS34, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide blocks the initiation of autophagy, leading to the accumulation of damaged cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit the growth of tumors. In neuronal cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease models, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its selectivity for VPS34, which allows for the specific inhibition of autophagy without affecting other cellular processes. Additionally, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its relatively low yield in the synthesis process, which can make large-scale production challenging.
Orientations Futures
There are several potential future directions for the research and development of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. One area of interest is the potential use of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide in combination with other drugs or therapies to enhance their efficacy. Another area of interest is the exploration of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide's potential applications in other disease areas, such as autoimmune diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide and its effects on cellular homeostasis.
In conclusion, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a promising chemical compound with potential applications in a variety of scientific research areas. Its selectivity for VPS34 and low toxicity make it an attractive candidate for further development and exploration.
Méthodes De Synthèse
The synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide involves a multi-step process that begins with the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl chloroacetate to form the intermediate ethyl 4-(4-tert-butyl-2,6-dimethylphenoxy)butanoate. This intermediate is then reacted with ammonia to form the final product, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. The overall yield of this process is approximately 20%.
Propriétés
Nom du produit |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-12(14(4,5)6)8-10(2)13(9)15-11(3)16/h7-8H,1-6H3,(H,15,16) |
Clé InChI |
HUEZKZWDEYMJEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





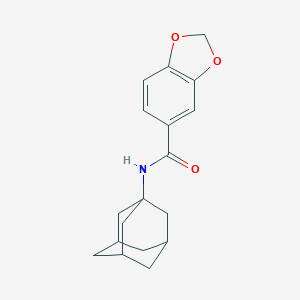


![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)

